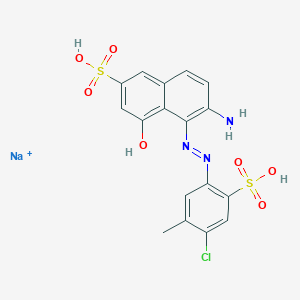

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt

Description

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt (CAS No. 93805-06-2) is an azo dye characterized by a naphthalene backbone functionalized with hydroxyl, amino, and sulfonic acid groups. The azo (-N=N-) bridge connects the naphthalene system to a substituted phenyl ring (4-chloro-5-methyl-2-sulphophenyl). This structure confers strong chromophoric properties, making it suitable for industrial dyeing applications. Its sodium salt form enhances water solubility, a critical feature for textile processing .

Properties

CAS No. |

93805-06-2 |

|---|---|

Molecular Formula |

C17H14ClN3NaO7S2+ |

Molecular Weight |

494.9 g/mol |

IUPAC Name |

sodium;6-amino-5-[(4-chloro-5-methyl-2-sulfophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonic acid |

InChI |

InChI=1S/C17H14ClN3O7S2.Na/c1-8-4-13(15(7-11(8)18)30(26,27)28)20-21-17-12(19)3-2-9-5-10(29(23,24)25)6-14(22)16(9)17;/h2-7,22H,19H2,1H3,(H,23,24,25)(H,26,27,28);/q;+1 |

InChI Key |

ISWRZPQXYUIAAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)S(=O)(=O)O)N=NC2=C(C=CC3=CC(=CC(=C32)O)S(=O)(=O)O)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-chloro-5-methyl-2-sulphoaniline in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 4-hydroxynaphthalene-2-sulphonic acid under alkaline conditions to form the final azo compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maintain the desired temperature, pH, and reactant concentrations. The final product is purified through crystallization and filtration processes to obtain a high-purity dye.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can break the azo bond, leading to the formation of corresponding amines.

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt has a wide range of applications in scientific research:

Chemistry: Used as a pH indicator and in titration experiments.

Biology: Employed in staining techniques for microscopy.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used as a dye in textiles, paper, and leather industries.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The azo bond can be cleaved under reductive conditions, releasing aromatic amines that can interact with biological molecules. The sulfonic acid groups enhance the compound’s solubility in water, making it suitable for various applications.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Variations and Substituent Effects

Azo dyes differ primarily in substituents on the phenyl ring and the number/location of sulfonate groups. Key comparisons include:

Table 1: Substituent and Functional Group Comparison

| Compound (CAS No.) | Phenyl Ring Substituents | Sulfonate Groups | Key Applications |

|---|---|---|---|

| Target (93805-06-2) | 4-Cl, 5-Me, 2-SO3− | 2 (positions 2, 2) | Textile dyeing |

| 6-Amino-5-((2,5-dichloro-4-sulphophenyl)azo)-... (85536-97-6) | 2,5-diCl, 4-SO3− | 2 | Leather/polymer dyes |

| Disodium 6-hydroxy-5-(2-methoxy-5-methyl-4-sulfonatophenyl)azo-... (25956-17-6) | 2-OMe, 5-Me, 4-SO3− | 2 | Food coloring (JECFA-approved) |

| Reactive Black 5 (17095–24–8) | Bis-sulfonated phenyl rings | 4 | Reactive textile dye |

| 6-Amino-5-((4-((2-(sulphooxy)ethyl)sulphonyl)phenyl)azo)-... (94158-89-1) | 4-(sulfoxyethylsulfonyl) | 2 | High-reactivity dyes |

Substituent Impact :

- Chlorine (Cl) : Enhances lightfastness and electron-withdrawing effects, stabilizing the chromophore .

- Methoxy (OMe) : Reduces toxicity compared to chloro groups, as seen in food-approved dyes .

- Sulfonate (SO3−) : Increases water solubility; higher numbers (e.g., Reactive Black 5) improve washfastness in textiles .

Physicochemical Properties

Table 2: Solubility and Stability

| Compound | Water Solubility | Stability (pH 3–9) | LogP |

|---|---|---|---|

| Target (93805-06-2) | High (2 SO3−) | Stable | -0.10 (est) |

| 85536-97-6 | Moderate | pH-sensitive | 0.25 |

| 25956-17-6 (Food dye) | Very high | Stable | -1.20 |

| Reactive Black 5 | Very high (4 SO3−) | Highly stable | -3.50 |

Toxicological and Regulatory Profiles

Table 3: Toxicity and Regulatory Status

| Compound | Acute Toxicity (LD50) | Mutagenicity | Regulatory Status |

|---|---|---|---|

| Target (93805-06-2) | 320 mg/kg (rat) | Negative | Industrial use only |

| 25956-17-6 (Food dye) | >2000 mg/kg | Negative | JECFA-approved |

| 94158-89-1 | 450 mg/kg | Inconclusive | Restricted in EU |

| 85536-97-6 | 290 mg/kg | Positive | Banned in food products |

- Chlorinated azo dyes (e.g., target, 85536-97-6) show higher toxicity than methoxy-substituted analogues .

Biological Activity

6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid, sodium salt (CAS No. 93805-06-2) is a complex organic compound primarily used in dye applications. Its biological activities have garnered attention due to its potential implications in various fields, including pharmacology and environmental science.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 515.86 g/mol. The presence of an azo group (-N=N-) and sulfonic acid groups contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C17H14ClN3Na2O7S2 |

| Molecular Weight | 515.86 g/mol |

| CAS Number | 93805-06-2 |

| Solubility | Water-soluble |

The biological activity of this compound is largely attributed to its azo group, which can undergo reductive cleavage to release aromatic amines. These amines can interact with various biological macromolecules, potentially leading to cellular effects. The sulfonic acid groups enhance the compound's solubility, facilitating its interaction with biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that azo compounds can possess antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes or interfering with metabolic pathways.

- Antioxidant Properties : Some azo compounds have demonstrated the ability to scavenge free radicals, thereby exhibiting antioxidant activity. This can be crucial in preventing oxidative stress-related damage in cells.

- Potential Toxicity : Certain studies suggest that prolonged exposure to azo dyes may lead to toxic effects, including carcinogenicity due to the formation of aromatic amines upon metabolic activation.

Case Studies

Several studies have investigated the biological impact of similar azo compounds, providing insights into the potential effects of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid:

- Study on Antimicrobial Effects : A study published in Journal of Applied Microbiology examined various azo dyes, including those structurally similar to our compound, and found significant antimicrobial activity against Escherichia coli and Staphylococcus aureus .

- Toxicological Assessment : Research conducted by the European Chemicals Agency (ECHA) assessed the toxicity of several azo compounds, highlighting concerns over mutagenicity and carcinogenicity linked to their metabolic products .

- Antioxidant Activity Evaluation : A study published in Food Chemistry evaluated the antioxidant properties of various synthetic dyes, finding that certain azo compounds effectively reduced oxidative stress markers in vitro .

Comparison with Similar Compounds

The unique structure of 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxynaphthalene-2-sulphonic acid sets it apart from other similar compounds:

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Toxicity Level |

|---|---|---|---|

| 6-Amino-5-((4-chloro-5-methyl-2-sulphophenyl)azo)-4-hydroxy-naphthalene-2-sulphonic acid | Moderate | High | Moderate |

| 6-Amino-4-hydroxy-5-(4-nitrophenyl)azo-naphthalene-2-sulphonic acid | Low | Moderate | High |

| 6-Amino-5-(4-chloro-2-sulphophenyl)azo-naphthalene-2-sulphonic acid | High | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.